molecular formula C9H8IN3 B13191529 6-Iodoquinoline-3,4-diamine

6-Iodoquinoline-3,4-diamine

Cat. No.: B13191529
M. Wt: 285.08 g/mol
InChI Key: GITHUOLFDMLEAZ-UHFFFAOYSA-N
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Description

6-Iodoquinoline-3,4-diamine is a chemical compound with the molecular formula C9H7IN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of iodine and amine groups in its structure makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoquinoline-3,4-diamine typically involves the iodination of quinoline derivatives followed by amination. One common method is the palladium-catalyzed aminocarbonylation of 6-iodoquinoline. This reaction involves the use of carbon monoxide and amine nucleophiles in the presence of a palladium catalyst, such as Pd(OAc)2, and ligands like triphenylphosphine or XantPhos .

Industrial Production Methods

Industrial production of this compound may involve large-scale aminocarbonylation processes, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Iodoquinoline-3,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Aminocarbonylation: Formation of carboxamide and glyoxylamide derivatives.

    Oxidation and Reduction: The amine groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiols can be used.

    Aminocarbonylation: Carbon monoxide, amine nucleophiles, and palladium catalysts.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Scientific Research Applications

6-Iodoquinoline-3,4-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodoquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodoquinoline-3,4-diamine is unique due to the presence of both iodine and amine groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industry.

Properties

Molecular Formula

C9H8IN3

Molecular Weight

285.08 g/mol

IUPAC Name

6-iodoquinoline-3,4-diamine

InChI

InChI=1S/C9H8IN3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2,(H2,12,13)

InChI Key

GITHUOLFDMLEAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1I)N)N

Origin of Product

United States

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